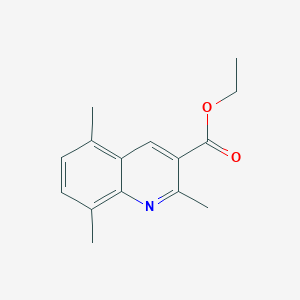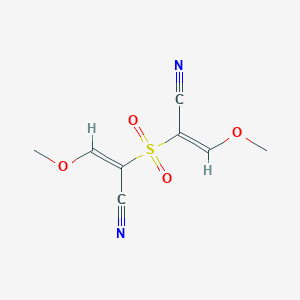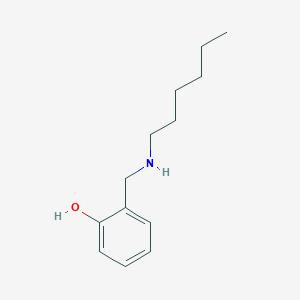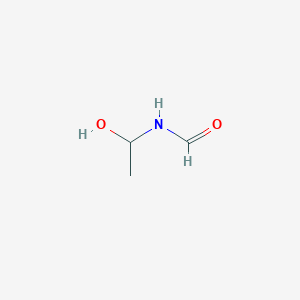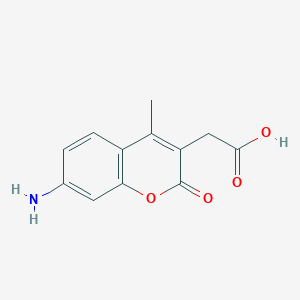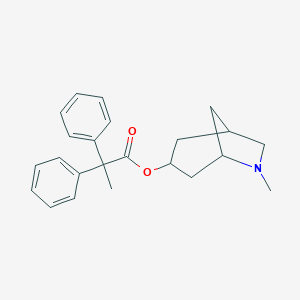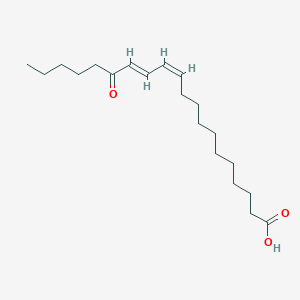![molecular formula C10H7NO4 B009081 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid CAS No. 106517-64-0](/img/structure/B9081.png)
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid
Overview
Description
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV Research : A key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, in the synthesis of phosphoindole inhibitors, is significant in HIV non-nucleoside reverse transcriptase research (Mayes et al., 2010).
Biological and Medical Applications : Hydroxyindole-3-carboxylic acids have been developed for potential uses in biology and medicine (Marchelli et al., 1969).
Research Tools Design : Indole-3-acetic acid derivatives are useful in designing novel research tools, including immobilized forms, carrier-linked forms, and biochemical tags or molecular probes (Ilić et al., 2005).
Anti-inflammatory Therapeutics : Novel benzo[g]indole-3-carboxylates show potential as anti-inflammatory drugs due to their potency against 5-lipoxygenase (Karg et al., 2009).
Anticancer Properties : Certain compounds with a pyrazino[1,2-a]indol-1-one backbone demonstrate potential as anticancer agents by inhibiting reactive oxygen species generation (Youssif et al., 2018).
Antioxidant Activity : Some synthesized indole-2-carboxylic acid analogues have shown enhanced antioxidant activity (Naik et al., 2012).
Molecular Docking Studies : The synthesized compounds are used in molecular docking studies to predict binding interactions with target proteins (Ganga Reddy et al., 2022).
NMR Spectroscopy : Proton NMR spectroscopy was used for characterizing the unsymmetrical trimer of indole-5-carboxylic acid (Mackintosh et al., 1994).
Crystallography and Hydrogen Bonding Studies : Studies on molecules like 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one focus on hydrogen bonding and pi-stacked hydrogen-bonded chains (Cuervo et al., 2009).
Catalysis in Organic Synthesis : The Ag/CdS nanocomposite catalyzed cyclocondensation reactions for synthesizing novel compounds (Abdolmohammadi et al., 2018).
PET Radiotracers for Alzheimer's Disease : Carbon-11-labeled CK1 inhibitors are explored as potential PET radiotracers for imaging Alzheimer's disease (Gao et al., 2018).
Synthesis of N-Heterocycles : Rh(III)-catalyzed annulations of indoles with iodonium ylides form tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021).
Properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10(13)7-1-5-2-8-9(15-4-14-8)3-6(5)11-7/h1-3,11H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRAHWGTBUCWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358647 | |
| Record name | 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106517-64-0 | |
| Record name | 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

